3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1142192-57-1

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1679712
CAS Number: 1142192-57-1
Molecular Formula: C8H4F3IN2
Molecular Weight: 312.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Iodination: Electrophilic iodination at the 3-position could be achieved using various reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. [, ]
Molecular Structure Analysis
  • Planar structure: The pyrrolo[2,3-b]pyridine core is expected to be planar, allowing for potential π-π stacking interactions. [, ]
  • Substituent effects: The presence of the trifluoromethyl group at the 5-position and iodine at the 3-position can significantly influence the electronic distribution and steric properties of the molecule. [, , ]
Mechanism of Action
  • Kinase inhibition: Compounds like (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one have exhibited inhibitory activity against cyclin-dependent kinases (CDKs) and other kinases, which are crucial regulators of cell cycle progression and signaling pathways. []
  • Receptor modulation: Derivatives such as N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides have demonstrated agonistic activity at the 5-HT(1F) receptor, a target implicated in migraine. []
Physical and Chemical Properties Analysis
  • Solubility: The presence of the trifluoromethyl group and iodine atom can influence its solubility in different solvents. [, ]
  • LogP: The lipophilicity of the molecule, indicated by its partition coefficient (LogP), could be influenced by the trifluoromethyl and iodine substituents. [, ]
  • Melting point: The melting point of the compound is expected to be influenced by intermolecular interactions, which can be affected by the trifluoromethyl and iodine groups. [, ]
Applications
  • Medicinal chemistry: The compound could be used as a building block for synthesizing novel drug candidates targeting various diseases, taking inspiration from the biological activities displayed by its analogues. [, , , , , ]
  • Material science: The unique electronic properties of the molecule, especially with the presence of the trifluoromethyl group and iodine atom, could be investigated for applications in organic electronics and photonics. [, ]
  • Chemical probe development: The compound could be utilized as a scaffold for developing chemical probes to study biological processes and pathways, particularly those involving kinases and receptors. [, ]

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor (TGCT). Pexidartinib functions as a potent and selective inhibitor of colony stimulating factor 1 receptor (CSF1R) kinase activity. []
  • Relevance: This compound shares a similar scaffold with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, featuring a central pyridine ring linked to a pyrrolo[2,3-b]pyridine moiety. Both compounds also possess a trifluoromethyl group, although its position differs. The presence of the pyrrolo[2,3-b]pyridine and trifluoromethyl groups suggests potential for similar biological activities, making this compound structurally relevant. []

3-Bromo-2-Ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was unexpectedly produced during the synthesis of copper(II) halide dimers with 2-amino-5-methylpyridine. The reaction, intended to form a copper complex, resulted in the in situ synthesis of this bicyclic ligand through a condensation and copper(II) catalyzed Baeyer-Villiger oxidation. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Both compounds have substitutions at the 2, 3, and 5 positions of the pyrrolo[2,3-b]pyridine ring. This structural similarity highlights the versatility of this scaffold and its potential for diverse chemical modifications. []

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This compound belongs to the 5H-Chromeno[2,3-b]pyridine class, recognized for its industrial, biological, and medicinal applications. Notably, this compound is synthesized through a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. []
  • Relevance: Though this compound features a chromeno[2,3-b]pyridine core instead of the pyrrolo[2,3-b]pyridine found in 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, both share a common structural motif: a pyridine ring fused to another heterocycle and substituted with a trifluoromethyl group. This similarity suggests potential for shared physicochemical properties and warrants further investigation. []

N,N′-bis(1H-Pyrrolo[2,3-b]pyridin-6-yl)-1,3-benzenedicarboxamide

  • Compound Description: This compound, synthesized from a 6-amino-1H-pyrrolo[2,3-b]pyridine derivative, represents a podant-type molecule, suggesting potential applications in material science or as a ligand for metal complexation. []
  • Relevance: The compound incorporates two units of the core 1H-pyrrolo[2,3-b]pyridine structure found in 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This highlights the potential of 1H-pyrrolo[2,3-b]pyridine as a building block for more complex structures and its potential for diverse applications. []

Bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene

  • Compound Description: Synthesized from a 6-iodo-1H-pyrrolo[2,3-b]pyridine derivative, this compound is structurally significant due to its conjugated system, potentially leading to interesting optical and electronic properties. []
  • Relevance: Similar to the previous compound, this compound also contains two units of the 1H-pyrrolo[2,3-b]pyridine core, further emphasizing the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold. While not directly analogous to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, it showcases the potential for modifying and incorporating this scaffold into larger molecules for specific applications. []

3,3′-Selenobis[1H-pyrrolo[2,3-b]pyridine] and 3,3′-Thiobis[1H-pyrrolo[2,3-b]pyridine]

  • Compound Description: These compounds, containing selenium and sulfur linkers respectively, were synthesized as part of a study exploring the functionalization of 1H-pyrrolo[2,3-b]pyridine. They represent a distinct class of molecules with potential applications in materials chemistry or as ligands. []
  • Relevance: Both compounds are constructed by linking two 1H-pyrrolo[2,3-b]pyridine units at the 3-position. This structural similarity with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, specifically the shared 1H-pyrrolo[2,3-b]pyridine core, demonstrates the feasibility of 3-position modification for creating diverse molecular architectures. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

  • Compound Description: This compound is a potent and selective Type II CDK8 inhibitor discovered through de novo drug design and structure-activity relationship analysis. It exhibits significant antitumor activity against colorectal cancer both in vitro and in vivo. Its mechanism of action involves targeting CDK8 to indirectly inhibit β-catenin activity, leading to cell cycle arrest. []
  • Relevance: This compound shares a key structural element with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: the 1H-pyrrolo[2,3-b]pyridine moiety. Both compounds also feature a trifluoromethyl group, albeit at different positions. The presence of these common features suggests the potential for similar physicochemical properties and possible cross-reactivity with biological targets. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f)

  • Compound Description: This compound is a nortopsentin analog, part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as cyclin-dependent kinase 1 (CDK1) inhibitors. It demonstrates potent antitumor activity in vitro and in vivo against diffuse malignant peritoneal mesothelioma (DMPM) by reducing cell proliferation and inducing caspase-dependent apoptosis. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. While 1f includes additional heterocyclic moieties and a fluorine substituent, the shared core structure highlights the importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing CDK inhibitors and potential anti-cancer agents. []

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)

  • Compound Description: This is another nortopsentin analog and a CDK1 inhibitor, exhibiting similar antitumor activity against DMPM as compound 1f. It induces a synergistic cytotoxic effect when combined with paclitaxel, enhancing the apoptotic response in DMPM cells. []
  • Relevance: Like 1f, this compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. While 3f lacks the fluorine substitution present in 1f, the presence of the 1H-pyrrolo[2,3-b]pyridine scaffold and the additional heterocyclic moieties underlines its significance as a potential pharmacophore for CDK1 inhibition and antitumor activity. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b] pyridine (1l)

  • Compound Description: This compound, also a nortopsentin analog and a CDK1 inhibitor, exhibits potent antitumor activity against DMPM, similar to compounds 1f and 3f. It significantly inhibits tumor growth in DMPM xenografts. []
  • Relevance: Similar to 1f and 3f, this compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. 1l's structure further supports the importance of the 1H-pyrrolo[2,3-b]pyridine scaffold and the incorporation of additional heterocyclic moieties in designing effective CDK1 inhibitors with potential anti-cancer properties. []

2-[(1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic Acid

  • Compound Description: This compound represents a key pharmaceutical intermediate in drug development. The reported practical synthesis highlights its significance in medicinal chemistry. []
  • Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine core with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, this compound showcases the importance of this specific heterocycle in pharmaceutical research. Even without identical substituents, the shared scaffold indicates potential for comparable physicochemical properties and possibly shared functionalities in biological contexts. []

{3-[5-(4-Chlorophenyl)-1H-pyrrolo(2,3-b)pyridine-3-carbonyl]-2,4-difluorophenyl)}-amide of propane-1-sulfonic acid

  • Compound Description: This compound represents a novel pharmaceutical entity with potential applications in cancer treatment. It is formulated as a microprecipitated bulk powder (MBP) with hypromellose acetate succinate (HPMCAS) to enhance its delivery and therapeutic efficacy. [, ]
  • Relevance: This compound shares a similar scaffold with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, featuring a central 1H-pyrrolo[2,3-b]pyridine moiety. The presence of halogens (chlorine and fluorine) in both compounds suggests potential for comparable physicochemical properties and highlights the importance of halogen substitutions in modulating the biological activity of these molecules. [, ]

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

  • Compound Description: These derivatives are a series of compounds designed as novel immunomodulators targeting JAK3 for potential use in treating immune diseases, such as those related to organ transplantation. Introduction of a carbamoyl group at the C5 position and a cyclohexylamino group at the C4 position significantly enhances JAK3 inhibitory activity. []
  • Relevance: These derivatives share the core 1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Although they lack the iodine and trifluoromethyl substituents, the shared scaffold and exploration of various substitutions highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine core for developing molecules with potent and selective biological activity. []

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: These compounds, accessed through a simplified synthetic route involving Fischer indole cyclization, are notable for their challenging synthesis and potential as building blocks for more complex molecules. The method allows for diverse alkyl or aryl substituents at the 2 and 3 positions. []
  • Relevance: These derivatives share the 1H-pyrrolo[2,3-b]pyridine scaffold with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of halogens (bromine and iodine) at the 3 and 5 positions in these compounds, respectively, suggests potential for similar reactivity and highlights the versatility of halogen substitutions in this scaffold for further derivatization. []

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

  • Compound Description: This compound served as a starting point for developing more potent Cdc7 kinase inhibitors within a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Cdc7 kinase is a potential target for cancer therapy. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine moiety with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Despite structural differences, including the absence of a trifluoromethyl group and the presence of an imidazole ring, the shared core structure highlights its importance in medicinal chemistry, particularly in designing kinase inhibitors. []

[(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)

  • Compound Description: This compound represents a potent ATP-mimetic Cdc7 kinase inhibitor, developed through modifications of the previously mentioned compound. With an IC50 value of 7 nM, it exhibits significant potential as a cancer therapeutic. []
  • Relevance: Similar to the previous compound, this potent Cdc7 kinase inhibitor retains the core 1H-pyrrolo[2,3-b]pyridine structure found in 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This reinforces the relevance of this scaffold in medicinal chemistry and its potential for designing effective kinase inhibitors with therapeutic applications. []

1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde

  • Compound Description: This compound acts as a valuable synthon for constructing fused heterocycles, specifically pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, via reactions with tosylhydrazones followed by oxidation and intramolecular cycloaddition. []
  • Relevance: While structurally distinct from 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, this synthon shares a pyrrole ring as a common structural element. This shared feature highlights the importance of pyrrole-containing building blocks in synthesizing diverse heterocyclic systems, including those containing the pyrrolo[2,3-b]pyridine scaffold. []

N-[3-(4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-4-trifluoromethyl-benzenesulfonamide

  • Compound Description: This compound, along with its salts and derivatives, exhibits activity against Raf protein kinases, making it a potential therapeutic agent for diseases associated with Raf kinase activity, including pain and polycystic kidney disease. []
  • Relevance: This compound shares a close structural resemblance to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, featuring both the 1H-pyrrolo[2,3-b]pyridine moiety and a trifluoromethyl group, albeit at different positions. The shared scaffold, along with the presence of fluorine substituents, suggests potential for similar physicochemical properties and biological activities. []

N-[3-(4-Ethynyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-4-trifluoromethyl-benzenesulfonamide

  • Compound Description: Similar to the previous compound, this molecule also exhibits activity against Raf protein kinases, indicating its potential as a therapeutic for Raf kinase-associated diseases. []
  • Relevance: This compound shares a similar scaffold with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, featuring a central 1H-pyrrolo[2,3-b]pyridine moiety and a trifluoromethyl group. The presence of an ethynyl group at the 4-position of the pyrrolopyridine ring distinguishes it, suggesting potential for different binding modes or pharmacological profiles compared to the iodo substituent in the target compound. []

1,2,3,3,8-Pentamethyl-5-trifluoromethyl-2,3-dihydro-1H-pyrrolo[2,3-g]quinolin-7(8H)-one

  • Compound Description: This compound's crystal structure reveals a planar quinolone ring and an envelope conformation for the dihydropyrrole ring. Although its biological activity is not mentioned, the presence of the trifluoromethyl group and the fused ring system suggests potential for various applications. []
  • Relevance: This compound contains a pyrroloquinoline core, which is structurally related to the pyrrolopyridine scaffold in 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Both scaffolds share a pyrrole ring fused to another aromatic ring system, and the presence of the trifluoromethyl group in both suggests that this substituent is important for modulating their properties and potential biological activities. []

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8)

  • Compound Description: This compound is synthesized via a multistep process involving the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with a specific 2-arylidenemalononitrile. This compound represents a novel pyrrolo[2,3-b]pyridine scaffold with potential biological activities. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. It showcases the feasibility of introducing various substituents onto the pyrrolo[2,3-b]pyridine ring system, potentially influencing its physicochemical properties and biological activities. []

4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9)

  • Compound Description: Synthesized similarly to compound 8, this compound also represents a novel pyrrolo[2,3-b]pyridine scaffold with potential biological activities. The variations in substituents compared to compound 8 highlight the ability to fine-tune the properties of this scaffold. []
  • Relevance: This compound, like compound 8, shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. It further demonstrates the versatility of this scaffold for chemical modifications and the potential to achieve diverse pharmacological profiles by varying the substituents on the pyrrolo[2,3-b]pyridine ring. []

4-(((2S,4S)-1-(4-Trifluoromethyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (36b)

  • Compound Description: This compound is a highly potent and selective JAK1 inhibitor (IC50 = 0.044 nM) with significant potential for treating pulmonary fibrosis. It exhibits notable selectivity over JAK2, JAK3, and TYK2. []
  • Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine core and the presence of a trifluoromethyl group, this compound bears structural similarities with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Although their specific substitutions and biological targets differ, the shared features suggest potential for comparable physicochemical properties and highlight the importance of both the scaffold and trifluoromethyl group in medicinal chemistry. []

2-Amino-1H-pyrrolo[2,3-b]phenazine-3-carbonitrile (10)

  • Compound Description: This compound, synthesized by cyclocondensing 3-aminophenazin-2-ol with cyanoacetamide, represents a distinct class of molecules with a fused phenazine ring system. Although its biological activity isn't explicitly mentioned, its structural novelty suggests potential for further exploration. []
  • Relevance: While structurally distinct from 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, this compound incorporates a pyrrolo[2,3-b]pyridine moiety within its fused ring system. This connection highlights the broader relevance of the pyrrolo[2,3-b]pyridine scaffold in constructing diverse heterocyclic frameworks, potentially leading to compounds with interesting biological activities. []

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: Identified through optimization of a screening hit, this compound emerged as a potent hDHODH inhibitor (IC50 = 173.4 nM) with promising drug-like characteristics. It effectively alleviates ulcerative colitis in a mouse model, showing potential as a therapeutic for inflammatory bowel disease. []
  • Relevance: This compound and 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine share the core 1H-pyrrolo[2,3-b]pyridine structure and both feature halogens (chlorine and fluorine in w2, and iodine in the target compound). This shared scaffold and halogen substitution pattern suggest potential for similar physicochemical properties and highlight the importance of both in influencing the biological activity of these molecules. []

Properties

CAS Number

1142192-57-1

Product Name

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-3H,(H,13,14)

InChI Key

NSRVALWCFIYTLR-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)I)C(F)(F)F

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.